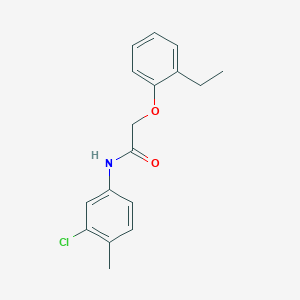
N-(2-methoxyphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of compounds related to "N-(2-methoxyphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide" involves complex chemical reactions and multi-step processes, including nucleophilic substitution reactions and ester hydrolysis. For instance, a high yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was established, indicating the intricate steps involved in synthesizing similar compounds (Zhou et al., 2021).
Molecular Structure Analysis The molecular structure and conformation of related compounds have been studied using X-ray analysis and semi-empirical quantum mechanical calculations, revealing planar configurations and significant intermolecular hydrogen bonding forming one-dimensional chains. These structural insights highlight the complex nature of these compounds (Banerjee et al., 2002).
Chemical Reactions and Properties Chemical reactions involving "this compound" and similar compounds often involve cyclodesulfurization and the formation of amides and enamines from acetylenic sulfones and beta-gamma chloroamines, showcasing the compounds' reactivity and potential for creating diverse molecular structures (Buggle et al., 1978).
Physical Properties Analysis The physical properties of compounds related to "this compound" are characterized by their crystalline structures, which are determined by X-ray diffraction studies. These analyses provide insights into the compounds' stability and conformation, essential for understanding their behavior in various conditions (Pedroso et al., 2020).
Chemical Properties Analysis The chemical properties of these compounds, including their reactivity and interaction with biological systems, are influenced by their molecular structure. For example, their ability to form hydrogen bonds and interact with biological receptors can significantly impact their pharmacological activities, highlighting the importance of detailed chemical property analysis (Rawe et al., 2006).
科学的研究の応用
Crystal Structure and Conformation
The crystal structure and molecular conformation of related compounds have been extensively studied. For example, the structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, which shares a similar structural motif, was examined through X-ray analysis and AM1 molecular orbital methods. This research provides valuable insights into the compound's crystal structure, consisting of a planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety, highlighting the importance of intermolecular hydrogen bonding in forming one-dimensional chains (Surajit Banerjee et al., 2002).
Pharmacological Characterization
Another area of application is in pharmacology, where compounds with similar structures have been characterized for their potential therapeutic uses. For instance, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine was identified as a novel κ-opioid receptor antagonist with high affinity and selectivity, showing potential for treating depression and addiction disorders (S. Grimwood et al., 2011).
Antimicrobial Activity
Thiophene-3-carboxamide derivatives, with structural similarities to N-(2-methoxyphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide, have been studied for their antibacterial and antifungal activities. These compounds, such as 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, demonstrate significant antimicrobial properties, opening avenues for developing new therapeutic agents (Vasu et al., 2005).
特性
IUPAC Name |
N-(2-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-22-14-7-3-2-6-13(14)17-16(19)15-10-12(11-23-15)24(20,21)18-8-4-5-9-18/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHYEJNQAYLTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5552711.png)

![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5552717.png)
![(4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5552722.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide](/img/structure/B5552733.png)
![N-[2-(pyridin-2-ylthio)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552742.png)
![N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5552760.png)
![1-[4-(4-chlorophenyl)butanoyl]-4-(2-methyl-4-pyridinyl)piperazine](/img/structure/B5552766.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5552773.png)

![4,4'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(3-methoxybenzaldehyde) dioxime](/img/structure/B5552783.png)

